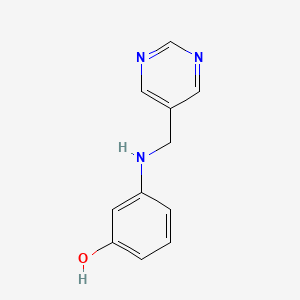
3-(Pyrimidin-5-ylmethylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrimidin-5-ylmethylamino)phenol is a heterocyclic compound that features both a pyrimidine ring and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-5-ylmethylamino)phenol typically involves the reaction of pyrimidine derivatives with phenolic compounds. One common method includes the use of 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides and then transformed into pyrido[2,3-d]pyrimidin-5-one derivatives under reflux conditions with methanol sodium (MeONa) in butanol (BuOH) . This method ensures the formation of the desired compound with high selectivity and yield.
Industrial Production Methods
Industrial production of this compound can be scaled up using green chemistry principles. For instance, a scalable and green one-minute synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol has been developed . This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyrimidin-5-ylmethylamino)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(Pyrimidin-5-ylmethylamino)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Pyrimidin-5-ylmethylamino)phenol involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
3-(Pyrimidin-5-ylmethylamino)phenol can be compared with other similar compounds such as pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . These compounds share a similar pyrimidine core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities. For example, pyrido[2,3-d]pyrimidin-5-ones are known for their antiproliferative activity, while pyrido[2,3-d]pyrimidin-7-ones are investigated as kinase inhibitors .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis. Additionally, its potential biological activities make it a promising candidate for further research in medicinal chemistry and other fields.
Eigenschaften
Molekularformel |
C11H11N3O |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
3-(pyrimidin-5-ylmethylamino)phenol |
InChI |
InChI=1S/C11H11N3O/c15-11-3-1-2-10(4-11)14-7-9-5-12-8-13-6-9/h1-6,8,14-15H,7H2 |
InChI-Schlüssel |
QRWMKGBINUXNFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)NCC2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















